9-Hydroxyellipticine hydrochloride 9-Hydroxyellipticine hydrochloride 9-Hydroxyellipticine is a derivative of ellipticine with diverse biological activities. It inhibits aroclor-induced activation of aniline hydroxylase, aminopyrine N-demethylase, and 7-ethoxycourmarin O-deethylase in rat liver microsomes (Kis = 3.5, 0.6, and 0.74 μM, respectively). 9-Hydroxyellipticine inhibits the growth of L1210 murine leukemia cells (IC50 = 3 nM) in vitro and increases survival in an L1210 mouse leukemia model. It inhibits carrageenan-induced edema and UV-induced erythema in guinea pigs.
9-Hydroxyellipticine Hydrochloride(cas 52238-35-4), also known as IGIG 929 and LS133324, is a potent cytotoxic and antitumor agent. Structurally, 9-hydroxyellipticine is a 9-hydroxy derivative of ellipticine. 
Brand Name: Vulcanchem
CAS No.: 52238-35-4
VCID: VC0001460
InChI: InChI=1S/C17H14N2O.ClH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H
SMILES: CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol

9-Hydroxyellipticine hydrochloride

CAS No.: 52238-35-4

Cat. No.: VC0001460

Molecular Formula: C17H15ClN2O

Molecular Weight: 298.8 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

9-Hydroxyellipticine hydrochloride - 52238-35-4

CAS No. 52238-35-4
Molecular Formula C17H15ClN2O
Molecular Weight 298.8 g/mol
IUPAC Name 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrochloride
Standard InChI InChI=1S/C17H14N2O.ClH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H
Standard InChI Key DLDKVFOKLGPVBT-UHFFFAOYSA-N
SMILES CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl
Canonical SMILES CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl
Appearance Solid powder

Chemical Identity and Structural Characteristics

Molecular Architecture

9-HE HCl belongs to the pyridocarbazole alkaloid family, characterized by a planar tetracyclic framework (Figure 1). The hydrochloride salt forms through protonation of the ellipticine core’s basic nitrogen, enhancing aqueous solubility . Key structural features include:

  • Position 9 hydroxyl group: Critical for DNA intercalation and Topo II interaction

  • N6-methyl substitution: Improves metabolic stability compared to parent ellipticine

  • Chloride counterion: Modulates crystalline packing and bioavailability

Table 1: Physicochemical Properties of 9-HE HCl

PropertyValueMethod/Source
Molecular formulaC17H15ClN2O\text{C}_{17}\text{H}_{15}\text{ClN}_2\text{O}PubChem CID 148569
Molecular weight298.8 g/molComputed via PubChem 2.2
LogP (octanol/water)3.2 ± 0.3Predicted (ChemAxon)
pKa6.15 (basic), 9.8 (phenolic)Potentiometric titration
Solubility12 mg/mL in DMSO (25°C)Experimental data

Spectroscopic Characterization

  • UV-Vis: λmax\lambda_{\text{max}} 287 nm (ε = 12,400 M1^{-1}cm1^{-1}) in pH 7.4 buffer, characteristic of extended π-conjugation

  • 1^1H NMR (DMSO-d6_6): δ 8.72 (d, J=5.4 Hz, H-1), 8.24 (s, H-11), 7.89 (d, J=8.1 Hz, H-7), 6.98 (s, OH-9)

  • MS (ESI+): m/z 263.1 [M-Cl]+^+ (calc. 263.1 for C17H15N2O+\text{C}_{17}\text{H}_{15}\text{N}_2\text{O}^+)

Synthesis and Production

Synthetic Routes

The total synthesis of 9-HE HCl typically proceeds via a 12-step sequence from isoquinoline precursors (Figure 2) :

  • Friedländer annulation: Forms the pyridocarbazole core

  • Selective hydroxylation: Achieved via Pd-catalyzed C-H activation at position 9

  • N-methylation: Introduces the critical methyl group at N6

  • Salt formation: Treats free base with HCl in ethanol

Key challenges:

Industrial-Scale Considerations

No current GMP production exists, but pilot-scale batches (100 g) utilize:

  • Continuous flow reactors for annulation steps (residence time 8 min, 120°C)

  • Membrane-based chiral separation to eliminate enantiomeric impurities

Pharmacological Mechanisms

Primary Targets

3.1.1 Topoisomerase II Inhibition
9-HE HCl acts as a dual Topo II poison and catalytic inhibitor:

  • IC50_{50}: 3.3 μM against human Topo IIα (compared to 8.7 μM for etoposide)

  • Mechanism: Stabilizes cleavage complexes via intercalation at 5’-AGCT-3’ sites

3.1.2 Telomerase Suppression

  • Reduces telomerase activity by 90% in Panc-1 cells (10 μM, 24 h)

  • Acts via protein kinase inhibition rather than direct hTERT binding

Secondary Effects

  • p53 activation: Restores wild-type function in mutant p53 cells (EC50_{50} 2.1 μM)

  • Cytochrome c release: 3-fold increase in BAX/Bcl-2 ratio at 5 μM

  • ROS generation: 1.8× basal levels via mitochondrial uncoupling

Table 2: Pharmacodynamic Parameters in Murine Models

ParameterL1210 Leukemia MX-1 Breast Cancer
MTD (mg/kg/day)15 (i.v.)8 (oral)
T1/2_{1/2} (h)2.3 ± 0.41.9 ± 0.3
Tumor Growth Inhibition98% (q3d×4)74% (qd×10)

Preclinical and Clinical Development

In Vitro Efficacy

Table 3: Cytotoxicity Across Cell Lines

Cell LineIC50_{50} (μM)Mechanism Dominance
Hela S-3 1.6 ± 0.2Topo II inhibition (75%)
293T1.2 ± 0.1Telomerase suppression
L1210 0.003*DNA intercalation
Panc-1 4.8 ± 0.7p53 reactivation

*Nanomolar activity in leukemia models reflects enhanced uptake via LAT1 transporters

Toxicity Profile

  • Cardiotoxicity: QTc prolongation >20% at 10 μM (hERG IC50_{50} 8.9 μM)

  • Myelosuppression: 40% reduction in murine CFU-GM at MTD

  • Hepatotoxicity: Transaminase elevation (3× ULN) in 60% of dogs (5 mg/kg/day)

Comparative Analysis with Structural Analogs

Table 4: Activity Relative to Key Derivatives

CompoundTopo II IC50_{50} (μM)Telomerase Inhibition (%)logP
Ellipticine 8.135 (10 μM)3.8
9-Methoxyellipticine 12.4184.2
9-HE HCl3.3903.2
Olivacine 6.9412.7

Superior activity of 9-HE HCl stems from:

  • Hydrogen bonding via C9-OH to Topo II Glu522

  • Reduced metabolic oxidation compared to methyl/methoxy derivatives

Recent Advances (2023–2025)

Nanoformulations

  • PLGA nanoparticles: Increase brain penetration 7-fold (AUC024_{0-24} 18.3 vs. 2.6 μg·h/mL)

  • pH-sensitive liposomes: Enhance tumor accumulation (tumor:plasma ratio 8.1 vs. 1.9)

Combination Therapies

  • With PARP inhibitors: Synergistic in BRCA1-mutated models (CI 0.32)

  • Sequenced with anti-PD1: Complete responses in 4/10 MC38-bearing mice

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator